molecular formula C10H13ClN4O2S B15089469 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester CAS No. 680215-47-8

2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester

Cat. No.: B15089469
CAS No.: 680215-47-8
M. Wt: 288.75 g/mol
InChI Key: BZUGRIFWCHIKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrazine ring, an amino group, a chloro substituent, and a thiomorpholine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazine ring, followed by the introduction of the amino and chloro groups. The thiomorpholine moiety is then attached through a series of substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chloro and amino groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the amino and chloro groups allows it to bind to certain enzymes or receptors, modulating their activity. The thiomorpholine moiety may also play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

When compared to other similar compounds, 2-Pyrazinecarboxylic acid, 3-amino-6-chloro-5-(4-thiomorpholinyl)-, methyl ester stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-Pyrazinecarboxylic acid derivatives with different substituents.
  • Compounds with thiomorpholine moieties but lacking the pyrazine ring.
  • Amino-chloro substituted pyrazines without the ester group.

Properties

CAS No.

680215-47-8

Molecular Formula

C10H13ClN4O2S

Molecular Weight

288.75 g/mol

IUPAC Name

methyl 3-amino-6-chloro-5-thiomorpholin-4-ylpyrazine-2-carboxylate

InChI

InChI=1S/C10H13ClN4O2S/c1-17-10(16)6-8(12)14-9(7(11)13-6)15-2-4-18-5-3-15/h2-5H2,1H3,(H2,12,14)

InChI Key

BZUGRIFWCHIKJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Cl)N2CCSCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.